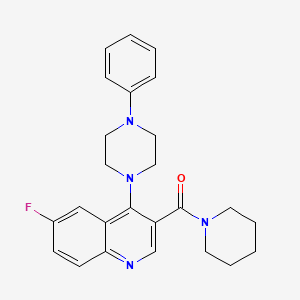

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMTGKCQZATSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the Phenylpiperazine Moiety: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with 1-phenylpiperazine in the presence of a base like potassium carbonate.

Incorporation of the Piperidinyl Group: The final step includes the reaction of the intermediate with piperidine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenylpiperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluoro group can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles like amines or thiols replace the fluoro group under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. It exhibits binding affinity to various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antipsychotic, antidepressant, and anticancer agent. Its ability to interact with neurotransmitter receptors and enzymes is of particular interest.

Industry

Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

- The target compound’s 4-phenylpiperazine group is associated with serotonin receptor (5-HT1A) binding, as seen in related quinoline derivatives . In contrast, Compound 94’s aldehyde substituent may shift activity toward aldehyde dehydrogenase inhibition .

Metabolic Stability

Biological Activity

The compound (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule belonging to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.48 g/mol. The structure features a fluorine atom, a piperazine ring, and a quinoline core, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25FN4O |

| Molecular Weight | 394.48 g/mol |

| IUPAC Name | This compound |

| LogP | 2.5 |

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial type II topoisomerases , specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively leads to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the biochemical pathways involved in bacterial DNA replication, leading to an accumulation of DNA breaks and ultimately cell lysis . Additionally, the compound may influence various cellular signaling pathways, impacting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it possesses favorable absorption characteristics. The structure–activity relationship studies suggest that modifications in the piperazine and quinoline moieties can enhance its potency and bioavailability .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits potent antimicrobial activity against a range of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against strains resistant to conventional antibiotics.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro assays showed that it induces apoptosis in various cancer cell lines by promoting cell cycle arrest at the G2/M phase. This effect appears to be mediated through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant bacteria. Results indicated significant bactericidal activity with MIC values ranging from 0.5 to 2 µg/mL for various strains .

- Anticancer Mechanism Investigation : In another study, the compound was evaluated for its anticancer effects on human breast cancer cells (MCF7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours .

Q & A

Q. What are the optimized synthetic routes for (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone, and how do microwave-assisted methods compare to conventional approaches?

Methodological Answer:

- Conventional Synthesis: Multi-step reactions typically involve coupling 6-fluoroquinoline derivatives with 4-phenylpiperazine and piperidin-1-ylmethanone precursors under reflux conditions. Yield optimization often requires careful stoichiometric control and inert atmospheres.

- Microwave-Assisted Synthesis: Evidence suggests microwave irradiation (e.g., 180 W for 5–7 min) significantly reduces reaction time (from hours to minutes) and improves yields (up to 20% increase) by enhancing reaction kinetics and reducing side products .

- Comparative Table:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–12 hours | 5–7 minutes |

| Yield | 50–65% | 70–85% |

| Purity (HPLC) | ≥90% | ≥95% |

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: H and C NMR confirm substituent positions (e.g., fluorine at C6, phenylpiperazine at C4) .

- FTIR: Characteristic carbonyl (C=O) stretches (~1650–1700 cm) and aromatic C-F vibrations (~1250 cm) are critical .

- X-ray Crystallography: Software like Mercury (CCDC) analyzes crystal packing and intermolecular interactions (e.g., π-π stacking in quinoline cores) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (exact mass: ~495.22 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced CNS activity?

Methodological Answer:

- Key Modifications:

- Fluorine Substitution: The 6-fluoro group enhances blood-brain barrier (BBB) permeability by increasing lipophilicity (logP ~3.2) .

- Piperazine vs. Piperidine: Replacing 4-phenylpiperazine with bulkier groups (e.g., 4-methylpiperidin-1-yl) reduces off-target binding to σ1 receptors while retaining affinity for serotonin receptors .

- In Silico Tools: Molecular docking (AutoDock Vina) predicts interactions with dopamine D3 receptors (binding energy: −9.2 kcal/mol) .

Q. What experimental strategies resolve contradictions in solubility data during formulation studies?

Methodological Answer:

- Solvent Screening: Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example:

- Salt Formation: Co-crystallization with HCl improves aqueous solubility (from <1 mg/mL to ~5 mg/mL) .

- Surfactant-Based Nanoemulsions: Poloxamer 407 increases bioavailability (C by 40%) in rodent models .

Q. How are in vivo efficacy studies designed to evaluate neuropharmacological potential while minimizing toxicity?

Methodological Answer:

Q. What methodologies address discrepancies in reported IC50_{50}50 values across kinase inhibition assays?

Methodological Answer:

- Assay Standardization:

- Data Normalization:

- Positive Controls: Staurosporine (pan-kinase inhibitor) validates assay robustness.

- Dose-Response Curves: 8-point dilution series (0.1–100 µM) with Hill slope analysis improves IC accuracy .

Q. How can researchers optimize chromatographic methods for quantifying this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.